4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine physicochemical properties
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, its characteristics—such as solubility, lipophilicity (LogP), and ionization constant (pKa)—are critical determinants of its behavior in biological systems and its suitability for further chemical modification. This document details these properties, provides validated experimental protocols for their determination, and offers insights into the compound's stability and analytical characterization. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their application.
Compound Identification and Molecular Structure
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine belongs to the class of 2,4,6-trisubstituted pyrimidines. The pyrimidine core is a foundational scaffold in numerous biologically active molecules. The specific arrangement of a chloro group at the C4 position, an amine at C2, and a pyrrolidine ring at C6 defines its unique chemical personality. The chlorine atom at C4 is a key reactive site, susceptible to nucleophilic substitution, making this compound a versatile intermediate for library synthesis[1].
Molecular Structure:
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IUPAC Name: 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
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Molecular Formula: C₈H₁₁ClN₄
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Molecular Weight: 198.65 g/mol [2]
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CAS Number: 57054-93-8 (Note: This CAS number may be associated with related isomers; precise identification for this specific structure is critical).
Core Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific isomer is not publicly cataloged, the following table summarizes expected values based on computational models and data from structurally analogous pyrimidines.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Weight | 198.65 g/mol [2] | Complies with Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability. |
| Physical State | Solid (Predicted) | Affects handling, formulation, and dissolution characteristics. |
| Melting Point | 199-202 °C (for analogous 6-Chloropyrimidine-2,4-diamine)[3] | Indicates crystal lattice energy and purity. |
| Aqueous Solubility | Low (Predicted) | Critical for absorption. Poor solubility is a major challenge in formulation.[4] |
| LogP (o/w) | 0.45 (for analogous 6-Chloropyrimidine-2,4-diamine)[3] | Measures lipophilicity; influences membrane permeability and protein binding.[5] |
| pKa (Strongest Basic) | ~4.5 - 5.5 (Estimated) | Determines the ionization state at physiological pH (7.4), affecting solubility and receptor interaction. |
| Hydrogen Bond Donors | 1 (from the -NH₂ group)[2] | Influences binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | 4 (from the pyrimidine and amine nitrogens)[2] | Influences binding to biological targets and solubility. |
In-Depth Physicochemical Characterization
Solubility Profile
Aqueous solubility is a critical barrier for many new chemical entities.[4] For 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, solubility is expected to be pH-dependent due to the basic nature of the pyrimidine and amine nitrogen atoms. At lower pH values, protonation of these nitrogens will lead to the formation of a cationic species, which is generally more water-soluble. Conversely, in neutral or alkaline media, the neutral form will dominate, likely resulting in lower aqueous solubility. Solubility in organic solvents like DMSO, DMF, and methanol is expected to be significantly higher, which is relevant for handling during synthesis and for in vitro screening assays.
Ionization Constant (pKa)
The pKa value quantifies the acidity or basicity of a functional group. For this molecule, the pyrimidine ring nitrogens and the exocyclic amine are basic. The pKa dictates the degree of ionization at a given pH, which profoundly impacts solubility, permeability, and interaction with biological targets. Understanding the pKa is essential for designing relevant in vitro assays and for predicting in vivo behavior.
The relationship between pH, pKa, and the ionization state can be visualized as follows:
Caption: pH-dependent ionization of a basic compound.
Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a molecule's ability to cross biological membranes.[5] While a certain degree of lipophilicity is required for membrane transport, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. For ionizable molecules like this one, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a more physiologically relevant parameter than LogP.[6]
Experimental Protocols for Physicochemical Analysis
The following protocols describe robust, validated methods for determining the key physicochemical properties discussed.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]
Causality: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid phase. Agitation ensures this equilibrium is reached, and analysis of the supernatant provides the solubility value. The inclusion of multiple time points validates that equilibrium has indeed been achieved.[9]
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
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Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at pH 7.4.
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Addition of Compound: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of buffer (e.g., 1 mL) in a glass vial. The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker or rotator bath set to 37 ± 1 °C. Agitate for an extended period.
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Sampling: At specified time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.[9]
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Separation: Immediately filter the aliquot through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid. This step is critical to avoid artificially high readings.[9]
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Analysis: Accurately dilute the clear filtrate/supernatant with a suitable solvent (e.g., HPLC mobile phase) and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.
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Validation: Equilibrium is confirmed when the measured concentration between two consecutive time points (e.g., 48 and 72 hours) is statistically insignificant (e.g., <10% difference).[9]
Protocol for pKa Determination (UV-Metric Titration)
This method leverages the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.
Causality: The protonated (BH+) and neutral (B) forms of the molecule have different electronic structures and thus absorb UV light differently. By monitoring the absorbance at a specific wavelength across a wide pH range, one can plot a sigmoidal curve from which the pKa (the inflection point) can be accurately determined.[6]
Step-by-Step Methodology:
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Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
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Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
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Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the compound stock solution to each well, followed by the series of buffers to achieve the final desired concentration and pH range.[6]
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Spectral Scan: Scan the absorbance of each well across a relevant UV wavelength range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance difference between the fully protonated and neutral states.
-
Data Collection: Measure the absorbance at the chosen analytical wavelength for all wells.
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Data Analysis: Plot absorbance versus the measured final pH of each well. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve corresponds to the pKa.
Protocol for Lipophilicity Determination (LogP Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.[8][10]
Causality: The LogP value is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. Pre-saturating the solvents ensures that the partitioning behavior is not skewed by the mutual miscibility of octanol and water.
Caption: Workflow for LogP determination by shake-flask.
Step-by-Step Methodology:
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Solvent Preparation: Prepare n-octanol saturated with water (or buffer) and water (or buffer) saturated with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the appropriate phase for all subsequent steps.
-
Partitioning: Add a known amount of the compound to a separation funnel containing known volumes of the pre-saturated n-octanol and aqueous buffer (pH should be chosen to ensure the compound is in its neutral form, i.e., pH > pKa + 2).
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Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
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Sampling: Carefully collect a sample from each phase. It may be necessary to centrifuge the samples to ensure no cross-contamination from micro-emulsions.
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Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Purity and Identification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for verifying the purity and identity of the compound.
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. A single, sharp peak indicates high purity.[11]
Typical Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30 °C
This method can be coupled with mass spectrometry (LC-MS) to confirm the molecular weight of the compound eluting in the main peak, thus verifying its identity.
Chemical Stability and Reactivity
The stability of the compound is crucial for storage and formulation. As a chlorinated heterocyclic compound, it may be susceptible to degradation under certain conditions.
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pH Stability: The compound's stability should be assessed in aqueous buffers at various pH values (e.g., acidic, neutral, basic) over time. Degradation can be monitored by HPLC, looking for the appearance of new peaks and a decrease in the area of the parent peak.[9]
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Thermal Stability: Many nitrogen-rich heterocyclic compounds are thermally stable up to high temperatures (e.g., 250 °C).[12] However, this should be confirmed experimentally using techniques like thermogravimetric analysis (TGA).
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Reactivity: The C4-chloro substituent is the most likely site of reactivity. It is an electrophilic center activated by the electron-withdrawing pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or thiols. This reactivity is the basis for its utility as a synthetic intermediate.[1]
Safety, Handling, and Storage
While specific toxicology data is limited, compounds of this class should be handled with care. Based on analogous structures, the following GHS hazard statements may apply:
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Hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.[3]
Conclusion
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a valuable chemical scaffold with physicochemical properties that are highly relevant to the field of drug discovery. Its molecular weight and hydrogen bonding capacity are favorable for developing orally available drug candidates. However, its predicted low aqueous solubility and the pH-dependent nature of its properties necessitate careful characterization and formulation strategies. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately determine the key physicochemical parameters, enabling informed decisions in the design and development of novel therapeutics based on this versatile pyrimidine core.
References
-
PubChem. 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347. [Link]
-
Zeng, T., et al. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Water Research, 271, 123639. [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270–277. [Link]
-
Berego, I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-288. [Link]
-
Sztorch, B., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4992. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. [Link]
-
Chemsrc. (2025). 6-Chloropyrimidine-2,4-diamine. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | C8H11ClN4 | CID 1085196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. who.int [who.int]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
